molecular formula C8H6O3 B060654 1,3-Benzodioxole-4-carbaldehyde CAS No. 184360-97-2

1,3-Benzodioxole-4-carbaldehyde

Cat. No. B060654
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-carbaldehyde is an organic compound . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole-4-carbaldehyde can be achieved through a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane . After extraction of the derivative, the product was confirmed by characteristic 1 H NMR signals .


Molecular Structure Analysis

The molecular formula of 1,3-Benzodioxole-4-carbaldehyde is C8H6O3 . Its molecular weight is 150.134 g/mol . The structure was confirmed by conventional spectroscopic methods (1 H NMR and 13 C NMR) .


Chemical Reactions Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities . They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The probable mechanisms are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-4-carbaldehyde has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg . Its density is 1.312 g/mL .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • Li Zhang, Songqing Wang, and Xuan Yu (2007) synthesized a compound by reacting 1,3-benzodioxole-5-carbaldehyde with diethoxy­phosphorylacetic acid ethyl ester, finding that the 1.3-benzodioxolane system is planar (Zhang, Wang, & Yu, 2007).
    • A. Asiri, Salman A. Khan, and M. Tahir (2011) studied a compound incorporating 1,3-benzodioxole-5-carbaldehyde moiety, which crystallized with two roughly planar molecules (Asiri, Khan, & Tahir, 2011).
  • Potential Pharmacological Activities :

    • T. Sekiya et al. (1994) discovered that derivatives of 1,3-benzodioxole-4-carbaldehyde, such as EAB-309, showed potent inhibitory effects on acyl-CoA: cholesterol O-acyltransferase and potential as hypocholesterolemic and antiatherosclerotic agents (Sekiya et al., 1994).
    • Bono Naga Sudha, N. Subbaiah, and Manchala Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, showing significant antioxidant and anti-inflammatory activity (Sudha, Subbaiah, & Mahalakshmi, 2021).
  • Antibacterial and Antifungal Properties :

    • R. Othman, W. Al-Masoudi, Adil A. Hama, and S. M. Hussain (2019) demonstrated the potent antibacterial and antifungal activity of a Schiff base derived from Sulphamerazine and 1, 3-Benzodioxole-5-carbaldehyde (Othman, Al-Masoudi, Hama, & Hussain, 2019).
  • Chemical Transformations and Applications :

    • M. Schlosser, J. Gorecka, and E. Castagnetti (2003) developed a methodology for the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, highlighting the versatility of 1,3-benzodioxole derivatives in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).
  • Anticancer Research :

    • Sayanti Gupta et al. (2016) synthesized derivatives of 2-phenyl 1,3-benzodioxole and evaluated them for their anticancer, DNA binding, and antibacterial potential, identifying compounds with greater potency than standard reference compounds (Gupta et al., 2016).

Safety And Hazards

1,3-Benzodioxole-4-carbaldehyde is considered hazardous . It causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-4-carbaldehyde

CAS RN

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Benzodioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name Benzo-1,3-dioxole-4-carboxaldehyde
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Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
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138 g
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415 g
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255 g
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4.7 g
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1500 mL
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Synthesis routes and methods II

Procedure details

This compound was prepared using 1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone prepared in method I-7 (0.15 g, 10.62 mmol), in the manner described for 3-amino-5,6,7,8-tetrahydro-naphtho[2,3-b]furan-2-yl)-(2,4-dichloro-phenyl)-methanone (Method III-1):, affording 0.36 g (21%) of 3-Amino-5,6,7,8-tetrahydro-naphtho-[2,3-b]furan-2-yl)benzo[1,3]dioxol-4-yl-methanone as a yellow solid. 1H-NMR (MeOH-d4) δ 7.40 (s, 1H), 7.31 (dd, J=8 Hz, 1 Hz), 6.97 (dd, J=7 Hz, 1 Hz, 1 H), 6.82 (s, 1H), 6.19 (s, 2H), 2.68-2.60 (m, 4H), 1.68-1.62 (m, 4H); MS LC-MS (MH+=336.2), RT=3.86 min.
Name
1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Hussain, S Ali, M Altaf… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C8H5NO5, consists of a cyclic diether (1,3-dioxalene) fused to 3-nitrobenzaldehyde. In the crystal structure, symmetry-related molecules are linked by C—H⋯O …
Number of citations: 2 scripts.iucr.org
N Natori, K Nakagawara, M Shoji, T Sugai… - Journal of Molecular …, 2014 - Elsevier
To access the enantiomers of 2-methyl-2-(2′-naphthyl)-1,3-benzodioxole-4-carboxylic acid (MNB carboxylic acid), lipase-catalyzed kinetic resolution of racemic [2-methyl-2-(2′-…
Number of citations: 1 www.sciencedirect.com
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
M Baba, K Yamada, M Ito - Plants, 2020 - mdpi.com
Phenylpropanoid volatile components in plants are useful and valuable not only as flavorings, but also as medicines and food supplements. The pharmacological actions and toxicities …
Number of citations: 4 www.mdpi.com
B Naskar, A Dhara, DK Maiti, M Kukułka… - …, 2019 - Wiley Online Library
Fluorescent chemosensors with aggregation induced emission enhancement (AIEE) emerge as promising tools in the field of sensing materials. Herein, we report the design, synthesis …
SS Chavan, MY Pathan, TMY Shaikh… - Open Journal of …, 2017 - scirp.org
… Due to promising results, the scope of protocol was extended to 1-3 benzodioxole-4-carbaldehyde, 3-phenoxybenzaldehyde and heterocyclic aldehydes, miraculously all these …
Number of citations: 2 www.scirp.org
A Shaabani, R Afshari, SE Hooshmand… - ACS Sustainable …, 2017 - ACS Publications
In this paper, an eco-compatible molecularly imprinted polymer (MIP) nanoreactor synthesized via miniemulsion polymerization was designed, and its catalytic activity was investigated …
Number of citations: 37 pubs.acs.org
MF Comber, MV Sargent - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of 2,7,8-triacetoxy-1-methoxy-3-methylanthracene (30), a derivative of hallachrome (7-hydroxy-8-methoxy-6-methylanthracene-1,2- quinone ) (1), the red pigment of the …
Number of citations: 6 www.publish.csiro.au
J Mularski, K Malarz, M Pacholczyk, R Musiol - European Journal of …, 2019 - Elsevier
Quinazoline derivatives constitute a large family of small-molecule inhibitors of tyrosine kinases. In the current study, the p53 protein reactivator CP-31398 was tested against a panel of …
Number of citations: 15 www.sciencedirect.com
PA Sidhom, E El-Bastawissy, AA Salama… - Bioorganic …, 2021 - Elsevier
The historic DHP nucleus was serendipitously discovered by Arthur Hantzsch about 130 years ago and is still considered a hidden treasure for various pharmacological activities. …
Number of citations: 13 www.sciencedirect.com

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